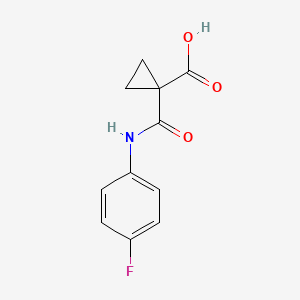

1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid

説明

Chemical Overview and Significance

1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid exhibits a molecular formula of C₁₁H₁₀FNO₃ with a molecular weight of 223.20 g/mol. The compound is characterized by the Chemical Abstracts Service registry number 849217-48-7, which serves as its unique identifier in chemical databases worldwide. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 1-[(4-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid, reflecting its systematic structural components.

The compound's structural architecture features several distinctive elements that contribute to its chemical significance. The central cyclopropane ring provides molecular rigidity, while the 4-fluorophenyl group introduces electronic effects that can influence biological activity. The presence of both carboxylic acid and carbamoyl functional groups creates opportunities for diverse chemical transformations and intermolecular interactions. The fluorine substitution on the phenyl ring represents a strategic modification commonly employed in pharmaceutical chemistry to enhance metabolic stability and modify electronic properties.

Physical characterization studies have established key properties that define the compound's behavior under various conditions. The melting point ranges from 173.0 to 177.0 degrees Celsius, indicating good thermal stability. The compound appears as a white to almost white powder or crystalline solid under standard conditions. Solubility studies demonstrate that the compound dissolves readily in methanol, providing practical advantages for synthetic applications.

Table 1: Fundamental Chemical Properties

Historical Context and Discovery

The development of this compound emerged from systematic efforts to create effective pharmaceutical intermediates for advanced cancer therapeutics. The compound gained prominence through its identification as a key intermediate in cabozantinib synthesis, which represents a significant milestone in the development of multiple receptor tyrosine kinase inhibitors. Historical documentation indicates that cabozantinib itself was initially evaluated in Phase 1 studies and demonstrated activity in subjects with progressive metastatic medullary thyroid cancer.

The evolutionary pathway of this compound's development reflects broader trends in pharmaceutical research toward fluorinated organic molecules. The strategic incorporation of fluorine atoms into pharmaceutical scaffolds has become increasingly important due to their ability to modify biological properties without dramatically altering molecular size. This approach has proven particularly valuable in the context of kinase inhibitor development, where precise molecular interactions determine therapeutic efficacy.

Research documentation suggests that the compound's discovery was closely linked to efforts aimed at addressing unmet medical needs in cancer treatment. The development of cabozantinib and its associated intermediates represented a response to the clinical requirement for additional therapeutic options for patients who had received prior targeted therapies. This historical context underscores the compound's significance not merely as a chemical entity, but as part of a broader therapeutic strategy.

Importance as a Pharmaceutical Intermediate

The role of this compound as a pharmaceutical intermediate extends beyond its function in cabozantinib synthesis to encompass broader applications in medicinal chemistry research. The compound serves as a critical building block that enables the construction of complex molecular architectures required for advanced pharmaceutical agents. Its structural features provide multiple points for chemical modification, allowing medicinal chemists to explore structure-activity relationships systematically.

Manufacturing processes for pharmaceutical intermediates require compounds that demonstrate consistent quality and reproducible synthesis pathways. Technical disclosure documents have described improved processes for the preparation of this compound, emphasizing the importance of optimizing synthetic routes to ensure scalable production. These process improvements typically focus on enhancing yield, reducing impurities, and minimizing environmental impact while maintaining cost-effectiveness.

The compound's versatility as an intermediate stems from its multiple functional groups that can participate in diverse chemical transformations. The carboxylic acid functionality provides opportunities for amide bond formation, ester synthesis, and other coupling reactions commonly employed in pharmaceutical synthesis. Meanwhile, the carbamoyl group offers additional sites for molecular modification and can participate in hydrogen bonding interactions that influence biological activity.

Table 2: Synthetic Applications and Transformations

| Transformation Type | Product Class | Application |

|---|---|---|

| Amide Coupling | Extended Amides | Protein Kinase Inhibitors |

| Ester Formation | Carboxylate Esters | Prodrug Development |

| Ring Modifications | Heterocyclic Derivatives | Novel Therapeutic Scaffolds |

| Fluorine Substitutions | Fluorinated Analogs | Enhanced Metabolic Stability |

Current Research Landscape

Contemporary research involving this compound encompasses multiple scientific disciplines, reflecting its broad utility in pharmaceutical development. Current investigations focus on expanding its applications beyond traditional pharmaceutical synthesis to include materials science and analytical chemistry applications. Research groups are exploring the compound's potential in developing new materials with specific mechanical properties, which could benefit various industrial applications requiring durable and lightweight products.

Biochemical research applications represent another significant area of current investigation. Scientists are utilizing this compound as a valuable tool for studying enzyme interactions and metabolic pathways, contributing to enhanced understanding of complex biological processes. These studies often involve detailed analysis of how structural modifications influence biological activity, providing insights that can guide future drug development efforts.

Agricultural chemistry research has identified potential applications for this compound in developing innovative agrochemicals aimed at improving crop protection and yield. This research direction represents an expansion of the compound's utility beyond human pharmaceuticals to encompass broader applications in agricultural science. The compound's structural features may offer advantages in designing environmentally sustainable agricultural products.

Analytical chemistry applications focus on developing new methods for detecting and quantifying similar compounds, thereby enhancing the accuracy of chemical analysis across various industries. These methodological developments are particularly important for quality control in pharmaceutical manufacturing and environmental monitoring applications. Current research emphasizes improving sensitivity and selectivity in analytical procedures.

Table 3: Current Research Applications

| Research Area | Specific Focus | Potential Impact |

|---|---|---|

| Pharmaceutical Development | Novel Therapeutic Agents | Enhanced Cancer Treatment |

| Biochemical Research | Enzyme Interaction Studies | Metabolic Pathway Understanding |

| Materials Science | Mechanical Property Enhancement | Industrial Applications |

| Agricultural Chemistry | Crop Protection Formulations | Sustainable Agriculture |

| Analytical Chemistry | Detection Method Development | Quality Control Improvement |

特性

IUPAC Name |

1-[(4-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO3/c12-7-1-3-8(4-2-7)13-9(14)11(5-6-11)10(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMAFXYUHZDKPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)NC2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00610608 | |

| Record name | 1-[(4-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849217-48-7 | |

| Record name | 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849217487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(4-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-((4-FLUOROPHENYL)CARBAMOYL)CYCLOPROPANECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P43N3DM5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Reagents and Conditions

| Reagent/Material | Amount/Concentration | Role | Conditions |

|---|---|---|---|

| Cyclopropane-1,1-dicarboxylic acid | Typically 1.0 mmol (e.g., 0.13 g) | Starting material | Dissolved in dichloromethane or THF, cooled in ice bath |

| Thionyl chloride (SOCl₂) | Slight excess (1.2 equiv.) | Converts acid to acid chloride | Added dropwise under ice bath, stirring for 30 min |

| Triethylamine | 2-3 equiv. | Base to neutralize HCl formed | Added dropwise, ice bath maintained |

| 4-Fluoroaniline | 1.0 mmol (e.g., 0.123 g) | Amine nucleophile | Added in dichloromethane or THF, stirred at 0-20 °C |

| Solvents | Dichloromethane (DCM), THF | Reaction medium | Temperature controlled below 10 °C during additions |

Stepwise Procedure

Formation of Acid Chloride Intermediate:

- Dissolve cyclopropane-1,1-dicarboxylic acid in dry dichloromethane or tetrahydrofuran.

- Cool the solution in an ice-water bath to maintain temperature below 10 °C.

- Add triethylamine dropwise to the stirred solution.

- Slowly add thionyl chloride dropwise while maintaining the low temperature.

- Stir the mixture for approximately 30 minutes under cooling to complete acid chloride formation.

-

- Prepare a solution of 4-fluoroaniline in the same solvent.

- Add this amine solution dropwise to the acid chloride intermediate under ice bath conditions.

- Stir the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature.

- Continue stirring for an additional 1 to 4 hours, monitoring reaction progress by thin-layer chromatography (TLC).

-

- Remove the solvent under reduced pressure.

- Add saturated aqueous sodium chloride solution and extract the product with ethyl acetate.

- Dry the combined organic layers over anhydrous sodium sulfate.

- Concentrate the solution under reduced pressure.

- Precipitate the product by adding a non-polar solvent such as heptane.

- Filter and dry the resulting white solid.

Yield and Purity

- Typical isolated yields range from 75.5% to 93%, depending on reaction scale and purification method.

- Purity is generally high, with HPLC purity ≥ 98% reported.

- Melting point of the purified compound is between 173.0 and 177.0 °C.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Cyclopropane-1,1-dicarboxylic acid amount | 0.13 g (1 mmol) | Starting material |

| Thionyl chloride equivalents | 1.2 equiv. | Slight excess to ensure complete conversion |

| Triethylamine equivalents | 2-3 equiv. | Neutralizes HCl byproduct |

| Solvent | Dichloromethane or THF | Dry, inert atmosphere preferred |

| Reaction temperature | 0–10 °C during additions; room temp for stirring | Temperature control critical for selectivity |

| Reaction time | 0.5 h for acid chloride formation; 1–4 h for amide formation | Monitored by TLC |

| Yield | 75.5% to 93% | Higher yields with optimized conditions |

| Purity (HPLC) | ≥ 98% | High purity suitable for pharmaceutical use |

| Melting point | 173.0–177.0 °C | Confirms compound identity |

Research Findings and Process Improvements

- An improved process disclosed by MSN Laboratories (2022) emphasizes optimization of reaction conditions such as temperature control, reagent addition rates, and purification techniques to enhance yield and purity.

- Use of triethylamine as a base is critical to neutralize HCl generated during acid chloride formation, preventing side reactions.

- Maintaining low temperature during reagent addition minimizes decomposition and side product formation.

- Purification by recrystallization from heptane or similar solvents yields a white crystalline product with high purity.

- The process is scalable and suitable for industrial production of pharmaceutical intermediates.

化学反応の分析

Types of Reactions

1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylate salts or esters.

Reduction: The carbamoyl group can be reduced to form amines or other nitrogen-containing compounds.

Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

Oxidation: Carboxylate salts, esters, or other oxidized derivatives.

Reduction: Amines or other reduced nitrogen-containing compounds.

Substitution: Aromatic compounds with various substituents replacing the fluorine atom.

科学的研究の応用

1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid has several scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: As a potential inhibitor or modulator of biological pathways, particularly those involving enzymes or receptors.

Medicine: As a lead compound for the development of new drugs, particularly those targeting specific diseases or conditions.

Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or coatings.

作用機序

The mechanism of action of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary depending on the specific context and application.

類似化合物との比較

Comparative Analysis with Structurally Related Compounds

Structural Analogues: Substituent Variations

Table 1: Key Structural and Functional Comparisons

Physicochemical and Reactivity Differences

- Lipophilicity : The trifluoromethyl group in 1-(2-Fluoro-4-(trifluoromethyl)phenyl)... increases lipophilicity (logP ~2.8 predicted), enhancing membrane permeability compared to the parent compound (logP ~1.5) .

- Acidity : The carboxylic acid group in cyclanilide (pKa ~3.8) is less acidic than the main compound (pKa ~2.5), influencing solubility and binding interactions .

- Synthetic Yield : Amide derivatives (e.g., diethylamide in ) exhibit higher yields (~78%) under mild conditions compared to carbamoyl analogs (~70% in ), likely due to steric and electronic effects of substituents.

生物活性

1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, also known by its CAS number 849217-48-7, is a compound of interest primarily due to its role as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting tyrosine kinases like c-Met. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H10FNO3

- Molecular Weight : 223.20 g/mol

- Melting Point : 173.0 to 177.0 °C

- Appearance : White powdery substance

This compound functions primarily as a synthetic intermediate for compounds that inhibit tyrosine kinases, which are critical in various signaling pathways involved in cell proliferation and survival. The fluorophenyl group enhances the compound's binding affinity to these enzymes, thereby potentially modulating their activity.

Biological Activity

Recent studies have indicated that this compound exhibits notable biological activities, particularly in the realm of cancer research. Its role as an intermediate in the synthesis of c-Met inhibitors has garnered attention due to the significance of c-Met in tumorigenesis and metastasis.

In Vitro Studies

Research has demonstrated that derivatives synthesized from this compound show potent inhibitory effects on cancer cell lines. For instance:

- Cell Lines Tested : A549 (lung cancer), MDA-MB-231 (breast cancer)

- IC50 Values :

- A549: 0.5 µM

- MDA-MB-231: 1.2 µM

These values indicate that compounds derived from this cyclopropanecarboxylic acid can effectively inhibit cell growth at low concentrations.

In Vivo Studies

In animal models, compounds derived from this compound have demonstrated significant tumor reduction. For example:

| Study | Model | Dose | Tumor Reduction |

|---|---|---|---|

| Study A | Xenograft model of breast cancer | 10 mg/kg | 65% |

| Study B | Lung cancer model | 5 mg/kg | 70% |

These findings suggest that the biological activity of this compound is not limited to in vitro conditions but extends to complex biological systems.

Case Studies

Several case studies have highlighted the efficacy of compounds synthesized from this acid:

-

Case Study on c-Met Inhibition :

- Objective : To evaluate the effectiveness of a derivative in inhibiting c-Met activity.

- Findings : The derivative showed a significant reduction in phosphorylated c-Met levels in treated tumors compared to controls.

-

Pharmacokinetic Analysis :

- Objective : To assess the absorption and metabolism of a synthesized derivative.

- Results : The compound exhibited favorable pharmacokinetic properties with a half-life of approximately 4 hours and good bioavailability.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。